molecular formula C10H15N3O3 B12807171 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- CAS No. 132198-21-1

2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-

Cat. No.: B12807171
CAS No.: 132198-21-1
M. Wt: 225.24 g/mol
InChI Key: HJAFVRYMUIMPCH-IONNQARKSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with an amino group and a tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidinone ring, followed by the introduction of the amino and tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl groups through subsequent reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications. The industrial production process may also include purification steps, such as crystallization or chromatography, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrimidinone derivatives.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-
  • 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-
  • 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- lies in its specific structural features and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

132198-21-1

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

4-amino-1-[(2R,6S)-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O3/c11-8-4-5-13(10(15)12-8)9-3-1-2-7(6-14)16-9/h4-5,7,9,14H,1-3,6H2,(H2,11,12,15)/t7-,9+/m0/s1

InChI Key

HJAFVRYMUIMPCH-IONNQARKSA-N

Isomeric SMILES

C1C[C@H](O[C@H](C1)N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1CC(OC(C1)N2C=CC(=NC2=O)N)CO

Origin of Product

United States

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